1,4-beta-D-cellopentaose

Carbohydrate-Binding Module CBM17 Cellulose Affinity

1,4-β-D-Cellopentaose (DP5) is the non-substitutable middle-length cello-oligosaccharide for rigorous enzymology. Occupying the full substrate-binding cleft of processive cellulases, it delivers an 8.8-fold higher affinity for CBM17 and 16-fold greater catalytic efficiency for IfCelS12A than DP4. Its distinct hydrolysis pattern by GH44 enzymes serves as a diagnostic for active-site topology. Unlike shorter or longer homologs, DP5 sits at the critical aqueous aggregation transition, directly impacting assay behaviour. Procure this ≥95% pure standard for unambiguous HPAEC-PAD calibration, ITC/NMR binding studies, and GH mechanism elucidation.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 2240-27-9
Cat. No. B043506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-beta-D-cellopentaose
CAS2240-27-9
SynonymsO-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose;  (Glc1-b-4)4-D-Glc; 
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1
InChIKeyFJCUPROCOFFUSR-YIQJLYQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-beta-D-Cellopentaose (CAS 2240-27-9): The Five-Unit Cello-Oligosaccharide Standard for Mechanistic Enzymology


1,4-beta-D-Cellopentaose (cellopentaose, DP5) is a linear cello-oligosaccharide consisting of five D-glucose units connected by β-1,4-glycosidic linkages [1]. It serves as a defined, soluble substrate analog for investigating the mechanisms of cellulases and other biomass-degrading enzymes, occupying a critical middle position in the cellodextrin series (DP 2-6) [2]. Its degree of polymerization (DP) of five is particularly significant, as it represents the minimum chain length required to fully occupy the extended substrate-binding clefts of processive glycoside hydrolases such as cellobiohydrolases and endoglucanases [3].

Why Generic Cello-Oligosaccharide Substitution Fails for 1,4-beta-D-Cellopentaose (2240-27-9) in Enzymatic Assays


The degree of polymerization (DP) of a cello-oligosaccharide is not a trivial variation but a primary determinant of its molecular recognition and physical behavior. 1,4-beta-D-cellopentaose cannot be substituted with its nearest homologs, cellotetraose (DP4) or cellohexaose (DP6), without fundamentally altering experimental outcomes. The increase of a single glucosyl unit leads to a near-order-of-magnitude change in binding affinity for critical enzyme domains [1] and dramatically alters hydrolytic cleavage patterns [2]. Furthermore, the physical chemistry of cellopentaose in aqueous solution occupies a critical transition point between the weaker self-association of shorter chains and the more stable aggregation of longer ones, directly impacting its effective concentration and behavior in assays [3]. These non-linear, DP-dependent properties render direct substitution scientifically invalid.

Quantitative Differentiation Guide for 1,4-beta-D-Cellopentaose: Head-to-Head Evidence vs. Analogs


1,4-beta-D-Cellopentaose Exhibits an 8.8-Fold Higher Binding Affinity than Cellotetraose for CBM17

Cellopentaose demonstrates a significantly higher binding affinity for the family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans compared to the shorter analog cellotetraose. This quantifies its superior performance as a ligand in studies of cellulose recognition [1].

Carbohydrate-Binding Module CBM17 Cellulose Affinity

1,4-beta-D-Cellopentaose Binding Affinity for CenC CBD Defines a Critical DP5 Threshold

The binding affinity of cello-oligosaccharides for the N-terminal cellulose-binding domain (CBDN1) of Cellulomonas fimi CenC increases dramatically with DP. The transition from cellotetraose to cellopentaose represents the steepest part of this affinity curve, marking cellopentaose as the first oligomer to achieve near-saturation binding [1].

Cellulose-Binding Domain CBD NMR Spectroscopy

1,4-beta-D-Cellopentaose Catalytic Efficiency with IfCelS12A is 16-Fold Higher than with Barley β-Glucan

The novel endoglucanase IfCelS12A from Iocasia fonsfrigidae exhibits a striking preference for cellopentaose as a substrate compared to the polysaccharide barley β-D-glucan, highlighting its utility as a defined, high-efficiency substrate for enzyme characterization [1].

Enzyme Kinetics Endoglucanase Substrate Specificity

1,4-beta-D-Cellopentaose Hydrolysis Product Profile Differs Distinctly from Both Shorter and Longer Analogs

The hydrolytic action of a GH44 endoglucanase from Ruminococcus flavefaciens FD-1 on cellopentaose yields a unique product distribution compared to its DP4 and DP6 counterparts, underscoring its distinct role in mapping enzyme active site topology and processivity [1].

Glycoside Hydrolase Family 44 Hydrolysis Pattern Mechanistic Probe

1,4-beta-D-Cellopentaose Marks a Critical Transition in Solution-Phase Aggregation Behavior

Molecular dynamics simulations reveal that cellopentaose (DP5) exists at a critical threshold in aqueous solution, balancing sugar-sugar and sugar-water interactions differently from both cellotetraose and cellohexaose. This has direct implications for its experimental behavior and solubility [1].

Molecular Dynamics Solution Behavior Aggregation

1,4-beta-D-Cellopentaose Solubility Profile is Sharply Lower than Cellotetraose, Impacting Assay Design

The aqueous solubility of cello-oligosaccharides decreases rapidly as chain length increases. A marked drop in solubility occurs when DP increases from 4 to 5, making cellopentaose significantly less soluble than cellotetraose, a key consideration for preparing concentrated stock solutions and designing kinetic assays [1].

Solubility Physicochemical Property Assay Development

Primary Application Scenarios for 1,4-beta-D-Cellopentaose (CAS 2240-27-9) Driven by Unique Evidence


Defining the Binding Site Architecture of Carbohydrate-Binding Modules (CBMs)

Researchers probing the ligand-binding clefts of CBMs should procure cellopentaose as the gold-standard probe. The 8.8-fold higher affinity for CBM17 [1] and the 8.1-fold affinity jump for CBDN1 [2] relative to cellotetraose provide the necessary sensitivity for precise thermodynamic and structural studies using ITC, NMR, or X-ray crystallography. Its DP5 length is sufficient to saturate the binding site, yielding more informative data than shorter analogs.

Characterizing Processive Cellulases and Endoglucanases in Biofuel Research

For enzymologists studying biomass-degrading enzymes like those from Trichoderma reesei or novel bacterial sources, cellopentaose is an essential substrate. Its 16-fold higher catalytic efficiency for IfCelS12A [3] makes it an optimal tool for precise kinetic characterization. Furthermore, its distinct hydrolysis product pattern by GH44 enzymes [4] serves as a diagnostic for mapping active site topology and understanding processive mechanisms.

Calibrating High-Performance Anion-Exchange Chromatography (HPAEC-PAD) Systems

Analytical laboratories quantifying cello-oligosaccharide mixtures from biomass hydrolysates require pure, DP-specific standards. Cellopentaose (DP5) is an indispensable calibrant for HPAEC-PAD methods, as its retention time bridges the gap between the well-resolved cellotetraose and cellohexaose peaks [5]. Its unique solution behavior and aggregation properties [6] underscore the need for a high-purity DP5 standard for accurate quantification in complex samples.

Investigating the Prebiotic and Biological Activity of Cello-Oligosaccharides

As research into the health benefits of cello-oligosaccharides expands [7], the need for defined, DP-specific compounds becomes critical. Cellopentaose is required to establish DP-dependent structure-function relationships in studies of gut microbiota modulation and immunomodulation. Its distinct physical properties, such as reduced solubility [8], may also influence its bioavailability and interaction with biological systems compared to other COS components.

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